molecular formula C10H7BrN2OS B3588313 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B3588313
M. Wt: 283.15 g/mol
InChI Key: ZJCXTWUPRUGPCO-VMPITWQZSA-N
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Description

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one ( 78659-70-8) is a chemical compound with the molecular formula C10H7BrN2OS and a molecular weight of 283.15 g/mol . This compound belongs to the 5-ene-4-thiazolidinone class of heterocycles, a scaffold recognized in medicinal chemistry as a privileged structure due to its versatile bioactive potential . The core 4-thiazolidinone structure features a sulfur atom at position 1, a nitrogen at position 3, and a carbonyl group at position 4 . The specific presence of the exocyclic C=C double bond at the C5 position, formed via a Knoevenagel condensation, is a critical structural feature that significantly influences the compound's reactivity and biological interaction profile . Researchers value this 2-iminothiazolidin-4-one derivative as a key synthon for exploring new therapeutic agents. Its structure aligns with derivatives investigated for a range of pharmacological activities, including antimicrobial, antitumor, antitubercular, and anti-inflammatory effects . The 4-bromobenzylidene substituent at the C5 position is a common feature in structure-activity relationship (SAR) studies, often associated with enhanced biological activity . This compound is strictly for use in laboratory research and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5E)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXTWUPRUGPCO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors or other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antibacterial and antifungal properties. The structural similarity of these compounds to penicillin antibiotics has prompted investigations into their antimicrobial efficacy. Studies have shown that modifications at the C5 position can enhance antibacterial activity against various strains of bacteria and fungi .

Anticancer Properties

Thiazolidinones have been explored for their potential anticancer effects. Compounds with electrophilic characteristics can interact with nucleophilic sites on proteins, potentially leading to apoptosis in cancer cells. Some studies suggest that these compounds may inhibit tumor growth by disrupting cellular signaling pathways .

Anti-inflammatory Effects

Certain thiazolidinone derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo. This makes them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents (such as bromine) significantly enhanced the antimicrobial potency compared to non-halogenated analogs .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of novel thiazolidinone derivatives and their evaluation against cancer cell lines. The study found that specific substitutions at the C5 position led to increased cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include substituents on the thiazolidin-4-one ring, the arylidene group, and the presence of additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference ID
Target Compound 5-(4-Bromobenzylidene), 2-imino C₁₀H₈BrN₃OS Not explicitly reported (inferred) -
(5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one 7-Bromo-1,3-benzodioxole substituent C₁₁H₆BrNO₃S₂ High melting point (>260°C)
5-[(5-(4-Bromophenyl)furan-2-yl)methylene]-3-ethyl-2-thioxo-thiazolidin-4-one Furan-linked 4-bromophenyl, 3-ethyl C₁₆H₁₂BrNO₂S₂ Molecular weight: 394.301 g/mol
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one 4-Chlorophenylimino, 2-fluorobenzylidene C₁₆H₁₀ClFN₂OS Anticipated antibacterial activity
RTC13 (Readthrough activator) 5-(2-Nitrophenyl)furylmethylene, 2-imino C₁₃H₈N₂O₃S₂ Promotes readthrough of nonsense mutations

Key Observations :

  • Imino vs. Thioxo Groups: The 2-imino group in the target compound may offer distinct hydrogen-bonding interactions compared to 2-thioxo derivatives, affecting solubility and biological activity .
  • Heterocyclic Additions : Furan or benzodioxole rings (e.g., in ) introduce planar structures that may improve π-π stacking with biological targets.
Antibacterial Activity
  • Compounds with arylidene-thiazolidin-4-one scaffolds, such as 2-(2-chloroquinolyl)-5-arylidene derivatives, exhibit potent activity against E. coli and P. aeruginosa. For instance, compound (V)9 showed "very good" inhibition of E. coli (comparable to ampicillin) .
  • The 4-bromophenyl group in the target compound may enhance Gram-negative bacterial membrane penetration due to increased hydrophobicity, though direct evidence is lacking in the provided data .
Anti-inflammatory Activity
  • Bromophenyl-containing oxadiazoles (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) demonstrated 59.5–61.9% anti-inflammatory activity, nearing indomethacin’s efficacy (64.3%) .
Pharmacological Mechanisms
  • Thiazolidin-4-one derivatives like RTC13 and RTC14 act as readthrough activators, rescuing protein function in nonsense mutation disorders . Structural similarities imply the target compound could share this mechanism if tested.

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 7-bromo-1,3-benzodioxole in ) exhibit higher melting points (>260°C), suggesting stronger crystal lattice interactions.
  • Solubility: The imino group in the target compound may improve aqueous solubility compared to thioxo analogs, though bromophenyl’s hydrophobicity could counterbalance this .

Biological Activity

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H8BrN2S\text{C}_{11}\text{H}_{8}\text{BrN}_{2}\text{S}

This compound features a thiazolidinone ring with a bromophenyl substituent that plays a crucial role in its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. The compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds similar to this compound exhibit MIC values ranging from 6.25 µM to 200 µM against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Biofilm Inhibition : The compound has also been tested for its ability to inhibit biofilm formation. For example, derivatives with specific substitutions (e.g., 3-F, 3-Br) showed over 50% reduction in biofilm formation at concentrations equal to their MIC .

Anticancer Activity

Thiazolidinones have been extensively researched for their anticancer properties. Key findings include:

  • Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For instance, some derivatives exhibited IC50 values in the micromolar range against breast cancer and lung cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and apoptosis induction .

Anti-inflammatory Activity

Research has indicated that thiazolidinone derivatives can also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances antimicrobial and anticancer activities .
  • Ring Modifications : Alterations in the thiazolidinone ring can lead to variations in potency; for instance, modifications at the 2-position have shown promising results against specific cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiazolidinones for their antimicrobial activity against E. coli, S. aureus, and P. aeruginosa. The tested compounds showed varying degrees of activity, with some exhibiting potent effects comparable to standard antibiotics .
  • Anticancer Evaluation : Another study focused on the anticancer potential of thiazolidinones against human cancer cell lines. Results indicated that certain derivatives could induce apoptosis through caspase activation pathways .

Q & A

Q. Key Reaction Parameters

ComponentRoleTypical Quantity
ThiosemicarbazideNucleophile0.01 mol
4-BromobenzaldehydeElectrophile0.03 mol
Chloroacetic acidCyclizing agent0.01 mol
Sodium acetateBase0.02 mol
DMF/Acetic acid (1:2)Solvent system15 mL total

How can structural characterization of this compound be performed to confirm its configuration?

Basic
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and the thiazolidinone carbonyl (δ ~165–175 ppm) .
  • X-ray crystallography : Programs like SHELXL (via the SHELX suite) resolve crystal packing and stereochemistry. For example, (Z)-configurations in analogous compounds are confirmed by C=C bond torsion angles .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C10_{10}H8_{8}BrN2_2OS: 297.95) .

What in vitro assays are suitable for preliminary evaluation of cytotoxicity, and how should experimental controls be designed?

Basic
Cytotoxicity is typically assessed using SRB (sulforhodamine B) assays on cancer cell lines (e.g., PC3, HepG2, HCT116). Key steps:

  • Cell culture : Maintain cells in RPMI-1640 medium with 10% FBS at 37°C/5% CO2_2.
  • Dose range : Test concentrations from 0.01–100 µg/mL, with untreated cells as negative controls and cisplatin as a positive control .
  • Data interpretation : IC50_{50} values <10 µM suggest significant activity. Ensure triplicate runs to minimize variability.

How can computational tools like SwissADME predict the drug-likeness and pharmacokinetic properties of this compound?

Advanced
SwissADME evaluates parameters aligned with Lipinski’s and Veber’s rules:

  • Lipinski compliance : Molecular weight (<500 Da), LogP (<5), H-bond donors/acceptors (<5/10).
  • Topological polar surface area (TPSA) : Values <140 Ų indicate good membrane permeability.
  • %ABS : Calculated as %ABS = 109 - (0.345 × TPSA). For this compound, TPSA ~70 Ų predicts ~85% absorption .

Q. Example Computed Properties

ParameterValueCompliance
Molecular weight297.15 g/molYes
LogP~3.2Yes
H-bond acceptors4Yes
TPSA70 ŲYes

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced
SAR strategies include:

  • Substituent variation : Replacing the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups modulates target binding. For instance, iodine substitution in Mirin improves MRN complex inhibition .
  • Heterocycle modification : Introducing pyrazole or indole rings (as in related compounds) enhances cytotoxicity by π-π stacking with DNA .
  • Stereochemistry : (Z)-isomers often show higher activity due to planar conformations favoring intercalation .

How should researchers address discrepancies in biological activity data across different studies?

Advanced
Contradictions may arise from:

  • Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and validate proliferation rates pre-assay .
  • Assay conditions : Control for serum concentration, incubation time, and solvent (DMSO <0.1% to avoid toxicity).
  • Data normalization : Express results as % viability relative to untreated controls and include dose-response curves for IC50_{50} validation .

What crystallographic techniques are critical for resolving the 3D structure of this compound?

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, C–H···O interactions stabilize thiazolidinone rings in related structures .
  • Validation : Check R-factor convergence (<5%) and residual electron density maps.

How can molecular docking predict interactions between this compound and biological targets like DNA repair enzymes?

Q. Advanced

  • Target selection : Prioritize enzymes with known roles (e.g., RAD50 in MRN complex ).
  • Docking software : Use AutoDock Vina with PDB structures (e.g., 3LZE for RAD50).
  • Key interactions : Bromine’s hydrophobic contact with Val231 and hydrogen bonding between the thiazolidinone carbonyl and Lys233 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one

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